2,3,6-trimethoxybenzene-1-sulfonyl chloride
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Overview
Description
2,3,6-trimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO5S. It is a sulfonyl chloride derivative of trimethoxybenzene, characterized by the presence of three methoxy groups attached to the benzene ring and a sulfonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-trimethoxybenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 2,3,6-trimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-trimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 2,3,6-trimethoxybenzene.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous sodium hydroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2,3,6-trimethoxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functionalities, enhancing their properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2,3,6-trimethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethoxybenzene-1-sulfonyl chloride
- 2,3,5-trimethoxybenzene-1-sulfonyl chloride
- 2,3,6-trimethoxybenzene-1-sulfonic acid
Uniqueness
2,3,6-trimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional arrangement can affect the compound’s physical and chemical properties, making it distinct from other sulfonyl chloride derivatives.
Properties
CAS No. |
1784600-02-7 |
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Molecular Formula |
C9H11ClO5S |
Molecular Weight |
266.7 |
Purity |
95 |
Origin of Product |
United States |
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